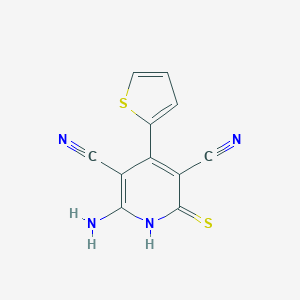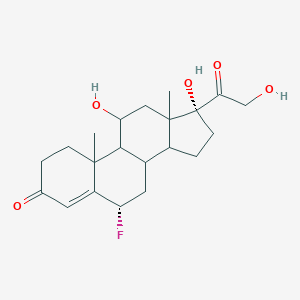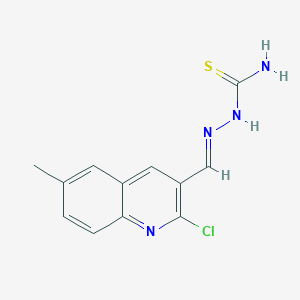
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine, commonly known as DCPP, is a synthetic compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DCPP has been extensively studied for its potential applications in the fields of medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of DCPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and DNA synthesis. DCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell division and growth. DCPP has also been found to induce oxidative stress, which can lead to cell damage and death.
実験室実験の利点と制限
DCPP has several advantages as a research tool. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations as well. DCPP is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DCPP. One area of interest is the development of new anticancer drugs based on DCPP. Researchers are also exploring the potential of DCPP as a new class of antibiotics to combat drug-resistant bacterial infections. In addition, DCPP has potential applications in the field of material science, particularly in the development of new polymers and coatings. Further research is needed to fully understand the mechanism of action of DCPP and to explore its potential applications in various fields.
科学的研究の応用
DCPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. DCPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant strains of bacteria and viruses.
特性
製品名 |
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine |
|---|---|
分子式 |
C10H8Cl2N4O |
分子量 |
271.1 g/mol |
IUPAC名 |
6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)17-9-4-8(13)15-10(14)16-9/h1-4H,(H4,13,14,15,16) |
InChIキー |
JCKMRGRBJIGNON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
溶解性 |
39.5 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)